N-allyl-2-(4-biphenylyloxy)acetamide
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Overview
Description
N-allyl-2-(4-biphenylyloxy)acetamide: is an organic compound characterized by the presence of an allyl group, a biphenyl moiety, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with biphenyl and allyl amine.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under an inert atmosphere, such as nitrogen, and may require the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for N-allyl-2-(4-biphenylyloxy)acetamide would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-allyl-2-(4-biphenylyloxy)acetamide can undergo oxidation reactions, particularly at the allyl group, forming epoxides or hydroxylated derivatives.
Reduction: The compound can be reduced, especially at the carbonyl group of the acetamide, to form amines.
Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Catalysis: N-allyl-2-(4-biphenylyloxy)acetamide can be used as a ligand in coordination chemistry, aiding in the formation of metal complexes that act as catalysts in organic reactions.
Biology
Biological Activity: This compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients (APIs).
Industry
Materials Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-allyl-2-(4-biphenylyloxy)acetamide exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The biphenyl moiety can intercalate with DNA, while the allyl group may undergo metabolic transformations, leading to active metabolites.
Comparison with Similar Compounds
Similar Compounds
N-allyl-2-(4-phenoxy)acetamide: Similar structure but with a phenoxy group instead of a biphenylyloxy group.
N-allyl-2-(4-biphenylyloxy)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
N-allyl-2-(4-biphenylyloxy)acetamide is unique due to the combination of its allyl, biphenylyloxy, and acetamide groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
2-(4-phenylphenoxy)-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-12-18-17(19)13-20-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h2-11H,1,12-13H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGQYSXBFMUYCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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